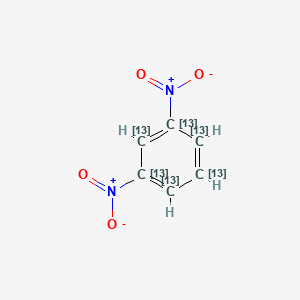

1,3-Dinitrobenzene-13C6

Description

Overview of Isotopic Variants of Dinitrobenzenes and Their Research Relevance

Several isotopic variants of dinitrobenzenes are utilized in research, each with specific applications. The choice of isotope and its position within the molecule are critical for the success of an experiment. numberanalytics.com

| Isotopic Variant | Common Research Applications |

| 1,3-Dinitrobenzene-¹³C₆ | Used as an internal standard for the quantification of 1,3-dinitrobenzene (B52904) in environmental and biological samples. Its distinct mass allows it to be easily separated from the unlabeled form in mass spectrometry. |

| 1,3-Dinitrobenzene-d₄ | A deuterated version of 1,3-dinitrobenzene, also used as an internal standard in analytical chemistry. isotope.com |

| ¹⁴C-labeled 1,3-Dinitrobenzene | This radioactive isotopologue has been used in metabolism studies to trace the distribution and excretion of 1,3-dinitrobenzene and its metabolites. dtic.milnih.gov |

The study of 1,3-dinitrobenzene metabolism is important due to its known toxicity, particularly to the male reproductive system and its ability to cause methemoglobinemia. cdc.govnih.govnih.gov Research using isotopically labeled 1,3-dinitrobenzene has been instrumental in understanding its metabolic fate. For instance, studies with ¹⁴C-labeled 1,3-dinitrobenzene in rats have helped identify metabolites and their formation pathways. nih.gov The metabolism of 1,3-dinitrobenzene has been shown to occur in various tissues, including the liver and brain, leading to the formation of compounds such as m-nitroaniline. ebi.ac.uk

Scope and Objectives of the Academic Research Review

This review focuses specifically on the chemical compound 1,3-Dinitrobenzene-¹³C₆. The primary objective is to provide a comprehensive overview of its properties and applications within the realm of chemical research, based on available scientific literature. The scope of this article is strictly limited to the chemical and analytical aspects of 1,3-Dinitrobenzene-¹³C₆, with a focus on its role as a tool in scientific investigation.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCYWAQPCXBPJA-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583995 | |

| Record name | 1,3-Dinitro(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201595-60-0 | |

| Record name | 1,3-Dinitro(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201595-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Isotopic Incorporation Strategies for 1,3 Dinitrobenzene 13c6

Precursor Synthesis with Enriched Carbon-13

A notable pathway involves using ¹³C-labeled carbon monoxide and methanol (B129727) over a specialized catalyst. chemicalbook.com This method circumvents the reliance on more complex, pre-assembled labeled precursors.

| Reaction Stage | Details |

| Reactants | Methanol, Carbon Monoxide (¹³C) chemicalbook.com |

| Catalyst | Zinc doped zirconia nanoparticle dispersed on zeolite H-ZSM-5 chemicalbook.com |

| Conditions | High pressure (approx. 15000 Torr), high temperature (approx. 400 °C) in a fixed-bed flow reactor chemicalbook.com |

| Product | Benzene-¹³C chemicalbook.com |

This table summarizes a method for synthesizing the key precursor, Benzene-¹³C, from simpler ¹³C sources.

The development of such catalytic systems is crucial for making complex labeled compounds more accessible and cost-effective. rsc.org

Regiospecific Isotopic Labeling Techniques

While 1,3-Dinitrobenzene-¹³C₆ is a uniformly labeled compound, the principles of isotopic synthesis can be extended to create regiospecifically labeled analogues (where only certain carbon positions are ¹³C). This is achieved not by altering the dinitration reaction itself, but by starting with a benzene (B151609) precursor that is only labeled at specific sites. nih.gov

For instance, a synthetic route could be designed to produce 1-nitro-3-nitro(benzene-1-¹³C). This would require the initial synthesis of Benzene-1-¹³C. The subsequent dinitration would proceed as usual, but the final product would carry the isotopic label only at the C1 position. The ability to synthesize partially labeled compounds is vital for mechanistic studies, allowing researchers to track specific atoms through complex reaction pathways. rsc.org

Reaction Yield Optimization in ¹³c Enriched Syntheses

Elucidation of Aromatic Nitration Reaction Mechanisms

The synthesis of 1,3-dinitrobenzene from benzene (B151609) is a canonical example of electrophilic aromatic substitution and provides a key context for the application of 1,3-Dinitrobenzene-13C6 in mechanistic studies.

The formation of 1,3-dinitrobenzene occurs in a two-step nitration process. The first step involves the nitration of benzene with a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene. docbrown.infomasterorganicchemistry.com The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated by the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule. masterorganicchemistry.com

The mechanism proceeds via the attack of the π-electron system of the benzene ring on the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. masterorganicchemistry.comchemguide.co.uk Aromaticity is then restored in a relatively fast second step through the deprotonation of the carbon atom bearing the new nitro group by a weak base, such as the HSO₄⁻ ion or a water molecule. masterorganicchemistry.com

Introducing a second nitro group to form 1,3-dinitrobenzene requires harsher reaction conditions, such as higher temperatures (e.g., 90-100°C), because the first nitro group deactivates the ring to further electrophilic attack. docbrown.infolibretexts.org The pathway remains the same: generation of the NO₂⁺ electrophile, attack by the nitrobenzene ring to form a dinitrated arenium ion, and subsequent deprotonation to yield 1,3-dinitrobenzene. chemguide.co.ukrsc.org Utilizing this compound in studies of subsequent reactions, such as reductions or further substitutions, allows for precise tracking of the labeled aromatic core, ensuring that observed products originate from the starting material and enabling detailed flux analysis in complex reaction networks.

The substitution pattern in dinitration is governed by the powerful directing effect of the nitro group already present on the benzene ring. The nitro group is a strong electron-withdrawing group, both inductively and through resonance, which pulls electron density out of the aromatic ring. youtube.com This effect deactivates the ring toward a second electrophilic attack, making the reaction slower than the initial nitration of benzene. libretexts.orgyoutube.com

Crucially, the nitro group is a meta-director. chemguide.co.ukyoutube.comsavemyexams.com This directing effect can be understood by examining the stability of the arenium ion intermediates formed during the second nitration.

Ortho and Para Attack: If the incoming nitronium ion attacks at the ortho or para positions relative to the existing nitro group, one of the resulting resonance structures places a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group. This arrangement is highly energetically unfavorable due to the repulsion between the positive charge on the ring and the partial positive charge on the nitrogen atom of the nitro group. libretexts.org

Meta Attack: When the electrophile attacks at the meta position, none of the resonance structures of the intermediate carbocation place the positive charge on the carbon atom bearing the first nitro group. libretexts.org This avoids the highly destabilized intermediate associated with ortho and para attack, making the meta pathway the favored and predominant route.

Consequently, the nitration of nitrobenzene almost exclusively yields 1,3-dinitrobenzene. docbrown.infochemguide.co.uklibretexts.org While the isotopic labeling in this compound does not alter these fundamental electronic effects, it is invaluable for confirming reaction pathways in more complex systems where multiple competing reactions might occur.

Kinetic Isotope Effects (KIEs) in Nitroaromatic Transformations

Kinetic isotope effects (KIEs) are changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. slideshare.net The use of this compound is ideal for studying carbon KIEs (¹²k/¹³k), which provide profound insight into reaction mechanisms. A KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step of a reaction. slideshare.netacs.org

The theoretical basis for KIEs lies in vibrational quantum mechanics. researchgate.net A chemical bond involving a heavier isotope (like ¹³C) has a lower fundamental vibrational frequency than the same bond with a lighter isotope (¹²C). This results in a lower zero-point energy for the C-X bond in the ¹³C-containing molecule. If this bond is broken or significantly altered in the transition state of a reaction, the difference in activation energy between the light and heavy isotopologues leads to a measurable KIE. slideshare.netresearchgate.net

Modern computational chemistry provides powerful frameworks for calculating KIEs. Hybrid quantum mechanical/molecular mechanical (QM/MM) methods can be used to model the reaction, including the enzyme active site or solvent environment. acs.org By calculating the vibrational frequencies for both the reactant ground state and the transition state for each isotopologue (e.g., with ¹²C and ¹³C), position-specific KIEs can be predicted for various proposed mechanisms. acs.org Comparing these theoretical KIEs with experimental values helps to identify the most plausible reaction pathway and transition state structure. europa.eu

The experimental determination of carbon-13 KIEs for a reaction involving this compound would involve monitoring the isotopic composition of the reactant over the course of the reaction. This is typically accomplished using compound-specific isotope analysis (CSIA), where the sample is analyzed by gas chromatography coupled to an isotope ratio mass spectrometer (GC/IRMS). acs.orgeuropa.eunih.gov

As the reaction proceeds, molecules containing the lighter ¹²C isotope react slightly faster than those containing ¹³C, causing the remaining, unreacted substrate to become progressively enriched in ¹³C. acs.org The apparent KIE can be calculated from the measured changes in the isotope ratio (δ¹³C) as a function of the fraction of remaining reactant. acs.orgnih.gov While specific KIE data for 1,3-dinitrobenzene transformations were not found in the search results, studies on similar nitroaromatic compounds demonstrate the utility of this approach.

Table 1: Experimentally Determined Apparent Carbon-13 Kinetic Isotope Effects (¹³C-AKIE) for Dioxygenation of Various Nitroaromatic Compounds

| Substrate | Enzyme | Apparent KIE (¹³C-AKIE) | Reference |

| Nitrobenzene | Nitrobenzene Dioxygenase (NBDO) | 1.025 ± 0.001 | acs.org |

| 2-Nitrotoluene | Nitrobenzene Dioxygenase (NBDO) | 1.004 ± 0.001 | acs.org |

| 3-Nitrotoluene | Nitrobenzene Dioxygenase (NBDO) | 1.004 ± 0.001 | acs.org |

| 4-Nitrotoluene | Nitrobenzene Dioxygenase (NBDO) | 1.002 ± 0.001 | acs.org |

| 2,6-Dinitrotoluene | Nitrobenzene Dioxygenase (NBDO) | 1.002 ± 0.001 | acs.org |

| Nitrobenzene | 2-Nitrotoluene Dioxygenase (2NTDO) | 1.003 ± 0.000 | nih.gov |

This table presents data for related nitroaromatic compounds to illustrate typical experimental values.

The magnitude of the observed KIE is directly correlated with the rate-limiting step of a reaction.

A significant primary KIE (typically > 1.02 for carbon) indicates that a bond to the carbon atom is being broken or formed in the slowest, rate-determining step. acs.org

A small or negligible KIE suggests that the bond to the isotopic atom is not significantly altered in the rate-limiting step. This could also mean that a later, non-isotope-sensitive step is rate-limiting or that there are significant commitments-to-catalysis, where other steps like substrate binding or product release are much slower than the chemical transformation itself. acs.orgdiva-portal.org

By measuring the ¹³C-KIE during a transformation of this compound, researchers can determine whether a step involving C-H or C-C bond breaking, or a change in carbon hybridization (e.g., from sp² to sp³), is kinetically significant, thereby providing critical evidence for the proposed reaction mechanism. acs.orgwpmucdn.com

Studies of Reductive Degradation Mechanisms

The abiotic degradation of 1,3-dinitrobenzene (1,3-DNB) is primarily characterized by reductive pathways, as the two nitro groups are strong electron acceptors. nih.govnih.gov The ¹³C₆-labeled analogue is instrumental in differentiating the transformation products of the pollutant from the natural carbon background in complex environmental matrices.

Electron Transfer Pathways in Abiotic Transformations

The abiotic reduction of 1,3-DNB often proceeds through a series of single-electron transfers. nih.govresearchgate.net Studies using reducing agents such as alkaline ascorbic acid have shown that the nitro groups (-NO₂) are sequentially reduced to nitroso, hydroxylamino, and finally amino groups. nih.gov The nitrogen atom in the nitro group has a +III oxidation state, making it susceptible to accepting electrons. nih.govresearchgate.net The use of this compound allows for the precise identification of these ¹³C-labeled intermediates by mass spectrometry, confirming the stepwise reduction of the nitro functionalities while the core benzene ring remains intact during these initial steps. The degradation pathway is influenced by factors like pH and the molar ratio of the reducing agent. nih.gov For instance, in the presence of alkaline ascorbic acid, nearly complete removal of 1,3-DNB can be achieved in a short time frame. nih.govresearchgate.net

Condensation and Cyclization Reactions in Degradation Processes

In addition to direct reduction, the degradation of 1,3-DNB can involve condensation reactions, particularly under reductive conditions. nih.govresearchgate.net Intermediates such as nitrosobenzene (B162901) and hydroxylaminobenzene, formed from the partial reduction of 1,3-DNB, can react with each other. This leads to the formation of dimeric structures like azoxy- and azo-compounds through condensation pathways. nih.gov Ultimately, these condensed intermediates can be further reduced to form 1,3-phenylenediamine. nih.govresearchgate.net Tracing these reactions with this compound is definitive, as the resulting dimeric products would exhibit a mass increase corresponding to the presence of two ¹³C₆ rings, providing clear evidence of the condensation mechanism.

Table 1: Key Intermediates in the Abiotic Reductive Degradation of 1,3-Dinitrobenzene

| Degradation Pathway | Key Intermediates | Final Product (Example) |

| Step-by-Step Electron Transfer | 3-Nitronitrosobenzene, 3-Nitro-N-phenylhydroxylamine | 1,3-Phenylenediamine |

| Condensation Route | Azoxy-compounds, Azo-compounds | 1,3-Phenylenediamine |

Probing Biotransformation and Metabolic Pathways

Isotopic labeling with this compound is particularly insightful for studying biotransformation, where the compound is metabolized within a complex network of biochemical reactions. It allows for the clear distinction between metabolites of the contaminant and the vast pool of endogenous cellular molecules.

Microbial Degradation Mechanisms via Dioxygenation

Certain bacterial strains are capable of degrading 1,3-dinitrobenzene through oxidative pathways initiated by dioxygenase enzymes. mdpi.comresearchgate.netresearchgate.net This mechanism is distinct from the reductive pathways. Dioxygenases introduce two hydroxyl groups onto the aromatic ring, a critical first step in destabilizing the aromatic system. mdpi.com This hydroxylation makes the ring susceptible to cleavage. mdpi.com Subsequent enzymatic steps lead to the opening of the aromatic ring, and the resulting aliphatic intermediates are then funneled into central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, for complete mineralization. mdpi.com Using this compound as the substrate, researchers can track the ¹³C-labeled carbon skeleton from the initial aromatic compound through various ring-fission products and into central metabolism, providing a definitive map of the degradation pathway.

Isotopic Tracing in Complex Biochemical Systems

Stable isotope tracing is a powerful method for elucidating metabolic pathways in complex biological systems. uni-regensburg.de When this compound is introduced into a microbial culture or a microcosm, the ¹³C label acts as a beacon. Any metabolite derived from the parent compound will contain the ¹³C atoms, giving it a distinct mass signature that can be detected by mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netcore.ac.uk This approach allows for:

Unambiguous Metabolite Identification: The characteristic mass shift (M+6 for the intact ring) allows for the confident identification of degradation products in a complex mixture of cellular components. sigmaaldrich.com

Metabolic Flux Analysis: By tracking the rate at which the ¹³C label appears in downstream metabolites, researchers can quantify the flow of carbon through different branches of a degradation pathway. nih.gov

Distinguishing Biotic and Abiotic Processes: The specific pattern of ¹³C-labeled metabolites can help differentiate between transformations caused by microbial enzymes and those resulting from abiotic chemical reactions.

This isotopic tracing technique provides a level of detail and certainty that is often unattainable with conventional analytical methods, making it essential for understanding the complete environmental fate and biochemical transformations of compounds like 1,3-dinitrobenzene. uni-regensburg.decore.ac.uk

Computational Chemistry and Theoretical Modeling of 1,3 Dinitrobenzene Systems

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,3-dinitrobenzene (B52904) systems. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and the geometric structure of molecules.

Density Functional Theory (DFT) has become a widely used method for studying nitroaromatic compounds due to its favorable balance of computational cost and accuracy. DFT applications for systems related to 1,3-dinitrobenzene focus on predicting molecular geometries, vibrational frequencies, and electronic properties. One key application is the use of Conceptual DFT to understand and quantify chemical reactivity. mdpi.com This framework uses quantities derived from the electron density to predict how and where a molecule might react.

Key DFT-derived reactivity indices include:

Ionization Potential (I) and Electron Affinity (A) : These relate to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively.

Chemical Hardness (η) and Softness (S) : These indices describe the resistance of a molecule to changes in its electron distribution.

While specific DFT studies on the 1,3-Dinitrobenzene-13C6 isotopologue are not prevalent in the literature, the established methodologies are directly applicable. The primary difference in a DFT calculation for the ¹³C isotopologue versus the common ¹²C form would be the atomic mass used in frequency calculations, which directly impacts predicted vibrational spectra and zero-point vibrational energies.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. These methods are often more computationally intensive than DFT but can provide higher accuracy, especially for complex electronic structures and reaction energetics.

For the 1,3-dinitrobenzene radical anion, multiconfigurational self-consistent field (CASSCF) methods have been employed to study its structure and electronic states. researchgate.net Such calculations are necessary because the radical anion exhibits significant mixing of electronic configurations. researchgate.net Studies have shown that the 1,3-dinitrobenzene radical anion can exist in multiple structures, including a symmetrical form and two asymmetrical forms, with the energies of these structures being estimated through CASSCF calculations. researchgate.net For the dianion of 1,3-dinitrobenzene, calculations using CASSCF and second-order multireference perturbation theory (MRMP2) have been used to investigate the singlet-triplet energy splitting, which is a critical parameter for understanding its electronic nature. researchgate.net These high-level methods are essential for accurately describing systems with significant electron correlation and for calculating the energetics of reactions involving these species. researchgate.netresearchgate.net

Table 1: Calculated Relative Energies of 1,3-Dinitrobenzene Radical Anion Structures This table is based on data from multiconfiguration CASSCF calculations, which suggest the existence of one symmetrical and two asymmetrical structures for the radical anion. researchgate.net

| Structure Type | Computational Method | Calculated Relative Energy* |

| Symmetrical | CASSCF(14,12)/6-31+G | Higher Energy |

| Asymmetrical 1 | CASSCF(14,12)/6-31+G | Lower Energy |

| Asymmetrical 2 | CASSCF(14,12)/6-31+G** | Lower Energy |

Note: The exact energy difference is small and sensitive to the level of theory. The key finding is the existence of multiple stable or quasi-stable structures. The calculations were performed without including dynamic electron correlation. researchgate.net

Simulation of Reaction Pathways and Transition States

Theoretical modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the simulation of reaction pathways and the characterization of transient species like transition states. wikipedia.org Transition state theory (TST) provides the foundational framework for understanding reaction rates by examining the properties of the activated complex at the saddle point of a potential energy surface. wikipedia.org

For molecules similar to 1,3-dinitrobenzene, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), quantum-based molecular dynamics simulations are used to study thermal decomposition mechanisms. researchgate.net These simulations can track the formation of key intermediates and products over time, revealing the primary decomposition pathways, such as hydrogen transfer and C-NO₂ bond cleavage. researchgate.net

Furthermore, computational studies can distinguish between different possible mechanisms, such as stepwise versus concerted pathways in cycloaddition reactions. researchgate.net For a reaction involving a dinitro-aromatic compound, computational modeling can determine if a zwitterionic intermediate is formed by locating the relevant stationary points (reactants, intermediates, transition states, and products) on the potential energy surface. researchgate.net The reduction of 1,3-dinitrobenzene to 3-nitroaniline (B104315) and then to m-phenylenediamine, or its further nitration to 1,3,5-trinitrobenzene, are examples of reactions whose pathways and transition states could be simulated using these theoretical approaches. wikipedia.org

Prediction and Interpretation of Spectroscopic Parameters from Theoretical Models

Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data. Theoretical models can calculate various spectroscopic parameters, which aids in the analysis of experimental spectra. For this compound, the most significant application is the prediction of its ¹³C-NMR spectrum.

In ¹³C-NMR spectroscopy, the number of signals corresponds to the number of chemically non-equivalent carbon atoms in a molecule. chemrevise.org The symmetry of the dinitrobenzene isomers determines this number. For this compound, due to its plane of symmetry, there are four distinct carbon environments, which would lead to four signals in its proton-decoupled ¹³C-NMR spectrum. chemrevise.org Quantum chemical methods, particularly DFT, can go further by predicting the chemical shifts (δ) for each of these signals. The calculations would also predict subtle changes in the ¹H-NMR spectrum due to ¹³C-¹H spin-spin coupling, which is absent in the unlabeled compound.

Table 2: Predicted Number of ¹³C-NMR Signals for Dinitrobenzene Isomers Based on Molecular Symmetry This table illustrates how the molecular symmetry of each isomer determines the number of unique carbon environments and, consequently, the number of expected peaks in a ¹³C-NMR spectrum. chemrevise.org

| Compound | Number of Unique Carbon Environments | Predicted Number of ¹³C-NMR Signals |

| 1,2-Dinitrobenzene | 3 | 3 |

| 1,3-Dinitrobenzene | 4 | 4 |

| 1,4-Dinitrobenzene | 2 | 2 |

Modeling of Isotopic Effects in Chemical Reactions

Isotopic labeling, such as the replacement of ¹²C with ¹³C in this compound, is a powerful technique for elucidating reaction mechanisms. Computational modeling plays a key role in predicting and interpreting the resulting kinetic isotope effects (KIEs). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its heavier isotopes.

Theoretical models can calculate KIEs by determining the vibrational frequencies of the reactant molecules and the transition state structures for both the light (unlabeled) and heavy (labeled) isotopologues. The primary source of the KIE is the difference in zero-point vibrational energy (ZPVE) between the isotopic reactants and transition states. Because the heavier ¹³C isotope leads to lower vibrational frequencies and a lower ZPVE, bonds to ¹³C are slightly stronger and are broken more slowly than bonds to ¹²C.

Studies on nuclear reactions involving ¹³C, such as the ¹³C(α,n)¹⁶O reaction, highlight the sensitivity of theoretical models to isotopic parameters. nsf.gov In these models, the reaction cross-section and astrophysical S-factor are highly sensitive to the energy and width of near-threshold resonances of the ¹³C nucleus. nsf.gov While the context is nuclear rather than chemical, the principle is analogous: the specific parameters of the isotope are critical inputs for the model and have a significant impact on the predicted outcomes. For this compound, theoretical modeling could predict how the uniform ¹³C labeling affects the rates of reactions like nitration or reduction by calculating the changes in vibrational modes at the transition state.

Advanced Analytical Method Development and Validation with 1,3 Dinitrobenzene 13c6

Role as an Internal Standard in Quantitative Analysis

In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, calibration standards, and blanks. The response of the analyte is then measured relative to that of the internal standard. This approach helps to correct for variations in analytical conditions, thereby improving the accuracy and precision of the measurement. 1,3-Dinitrobenzene-13C6 is an ideal internal standard for the analysis of 1,3-dinitrobenzene (B52904) due to its chemical and physical properties being nearly identical to the native compound. libios.frchiron.noresearchgate.net

Compensation for Matrix Effects and Analyte Losses

Complex sample matrices, such as those encountered in environmental and biological samples, can significantly impact the analytical signal of the target analyte. These "matrix effects" can cause either suppression or enhancement of the analyte's response, leading to inaccurate quantification. Furthermore, analyte losses can occur during sample preparation steps, including extraction, cleanup, and concentration.

The use of a stable isotope-labeled internal standard like this compound provides a powerful means to compensate for these challenges. nih.govfoodriskmanagement.com Because this compound is chemically identical to the analyte, it experiences the same matrix effects and is subject to the same losses during sample processing. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to more accurate and reliable results. nih.gov This is particularly crucial in trace analysis where even minor variations can have a significant impact on the final result.

Table 1: Hypothetical Recovery Data Illustrating Matrix Effect Compensation using this compound in Soil Samples

| Sample Matrix | Analyte Spiked (ng/g) | Measured Analyte (ng/g) (without IS) | Recovery (without IS) | Measured Analyte (ng/g) (with IS) | Recovery (with IS) |

| Sandy Soil | 50 | 42.5 | 85% | 49.5 | 99% |

| Clay Soil | 50 | 35.0 | 70% | 50.5 | 101% |

| Organic-Rich Soil | 50 | 28.5 | 57% | 48.0 | 96% |

This table illustrates how the use of an internal standard (IS) can correct for matrix-induced signal suppression, leading to more accurate recovery values across different soil types.

Calibration Strategies Using Isotopic Standards

Isotope dilution analysis is a premier calibration strategy that employs isotopically labeled standards. In this technique, a known amount of the isotopically labeled standard (e.g., this compound) is added to the sample. The concentration of the native analyte is then determined by measuring the isotopic ratio of the analyte and the standard, typically using mass spectrometry. researchgate.net

This approach, known as isotope dilution mass spectrometry (IDMS), is considered a primary ratio method and can provide highly accurate and precise measurements. A calibration curve is typically generated by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. This method effectively corrects for variations in instrument response and matrix effects.

Table 2: Example of a Calibration Curve Data for 1,3-Dinitrobenzene using this compound as an Internal Standard

| Concentration of 1,3-Dinitrobenzene (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 301,456 | 0.0505 |

| 5 | 76,123 | 300,987 | 0.2529 |

| 10 | 151,987 | 299,876 | 0.5068 |

| 50 | 755,432 | 301,123 | 2.5087 |

| 100 | 1,510,876 | 300,567 | 5.0268 |

This table shows representative data that would be used to construct a linear calibration curve for the quantification of 1,3-dinitrobenzene.

Chromatographic Separation Techniques for Dinitrobenzenes

The analysis of dinitrobenzene isomers often requires their separation from each other and from other components in the sample matrix. Gas chromatography and high-performance liquid chromatography are the two most common techniques employed for this purpose.

Gas Chromatography (GC) and Coupled Techniques

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like 1,3-dinitrobenzene. pharmacyjournal.orgnih.gov In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls.

For the analysis of dinitrobenzenes, capillary columns with various stationary phases, such as those described in EPA Method 8091 and 8270D, are commonly used. epa.govepa.gov The choice of column and temperature programming is crucial for achieving the desired separation of isomers. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the analytes, with this compound serving as an excellent internal standard for quantification. scispec.co.thresearchgate.net Negative Chemical Ionization (NCI) is often a preferred ionization mode for nitroaromatic compounds due to its high sensitivity. nih.gov

Table 3: Typical GC-MS Parameters for the Analysis of 1,3-Dinitrobenzene with this compound

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Negative Chemical Ionization (NCI) |

| Monitored Ions (m/z) for 1,3-Dinitrobenzene | 168 (M-), 122 ([M-NO2]-) |

| Monitored Ions (m/z) for this compound | 174 (M-), 128 ([M-NO2]-) |

This table provides an example of typical instrumental conditions for the GC-MS analysis of 1,3-dinitrobenzene and its isotopically labeled internal standard.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-performance liquid chromatography is a versatile technique that separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is commonly used for the separation of dinitrobenzene isomers. sielc.com

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC. researchgate.net This is particularly advantageous for the separation of closely related isomers. The use of this compound as an internal standard in HPLC and UHPLC methods, especially when coupled with mass spectrometry, ensures accurate quantification by correcting for variations in injection volume and instrument response.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques involve the coupling of two or more analytical instruments to provide more comprehensive information about a sample. mit.edu The combination of a separation technique with a detection technique, such as mass spectrometry, is particularly powerful.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used hyphenated techniques for the analysis of organic compounds. mit.edu In these techniques, the chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and structure of each component.

The use of tandem mass spectrometry (MS/MS) further enhances the selectivity and sensitivity of the analysis. mit.edu In LC-MS/MS, a specific precursor ion is selected, fragmented, and then a specific product ion is monitored. This technique, known as selected reaction monitoring (SRM), is highly specific and can significantly reduce background noise, leading to lower detection limits. The application of this compound in these hyphenated techniques is crucial for achieving the highest levels of accuracy and precision in the quantification of 1,3-dinitrobenzene, especially in complex matrices at trace levels.

GC-MS and LC-MS/MS Methodologies

The analysis of 1,3-Dinitrobenzene and other nitroaromatic compounds is frequently performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the specific analytes, the sample matrix, and the required sensitivity. In both methodologies, this compound is introduced into the sample at a known concentration at the beginning of the analytical process to serve as an internal standard.

GC-MS Methodologies:

GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds like 1,3-Dinitrobenzene. EPA Method 8091, for instance, provides gas chromatographic conditions for detecting nitroaromatics at parts-per-billion (ppb) levels in water and soil. While this method primarily uses electron capture detectors, GC-MS can be employed for confirmation. For enhanced separation, capillary columns such as DB-5 are often utilized.

A typical GC-MS setup for the analysis of 1,3-Dinitrobenzene might involve:

| Parameter | Condition |

| Injector | Splitless mode, 250 °C |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium at a constant flow |

| Oven Program | Initial hold at 40°C, followed by a temperature ramp to 280°C |

| MS Detector | Electron Impact (EI) ionization, scanning in full scan or selected ion monitoring (SIM) mode |

The use of this compound as an internal standard in GC-MS analysis allows for accurate quantification by correcting for any losses during sample preparation and injection, as well as for any variations in instrument response.

LC-MS/MS Methodologies:

LC-MS/MS has emerged as a highly sensitive and selective technique for the analysis of a wide range of explosive compounds, including those that are thermally labile and not suitable for GC-MS. A comprehensive isotope dilution ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous determination of 15 common explosive compounds in water samples, utilizing this compound as one of the internal standards.

Key parameters of a validated UHPLC-MS/MS method are summarized below:

| Parameter | Condition |

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient elution with methanol (B129727) and water containing ammonium (B1175870) formate |

| Ionization | Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode |

| MS Detector | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode |

This method demonstrates excellent sensitivity, with limits of detection (LODs) reaching as low as 20 ng/L for some compounds, allowing for the direct injection of aqueous samples without a pre-concentration step. The use of this compound ensures the reliability of the quantification, even in complex matrices like spring water, mineral water, and groundwater.

Application in Environmental Monitoring and Trace Analysis

The methodologies employing this compound are instrumental in environmental monitoring programs for the assessment of contamination from manufacturing sites, military installations, and areas of unexploded ordnance. These methods are applied to various environmental matrices, including soil and water, to detect trace levels of 1,3-Dinitrobenzene and other explosives.

Soil Analysis:

Soil contamination with explosives is a significant environmental concern. Analytical methods for soil often involve an extraction step with a solvent like acetonitrile, followed by analysis using HPLC or GC-based techniques. The incorporation of this compound during the extraction process is critical for accurate quantification, as it compensates for the variability in extraction efficiency and matrix interferences. Reporting limits for 1,3-Dinitrobenzene in soil have been conservatively estimated at 0.5 µg/g.

Water Analysis:

The detection of explosives in drinking water and groundwater is crucial for public health. Isotope dilution LC-MS/MS methods utilizing this compound have been successfully applied to the analysis of various water samples. The high sensitivity of these methods allows for the detection of contaminants at the nanogram-per-liter (ng/L) level. For instance, a validated UHPLC-APCI-MS/MS method achieved a limit of detection for 1,3,5-Triamino-2,4,6-trinitrobenzene (a related compound) of 0.2 µg/L in water. The direct injection capability of some of these methods streamlines the analytical workflow and reduces the potential for contamination.

The following table presents typical limits of detection (LODs) and limits of quantification (LOQs) for related explosive compounds in water achieved with a validated UHPLC-MS/MS method using isotopically labeled internal standards, including this compound.

| Compound | LOD (ng/L) | LOQ (ng/L) |

| 1,3,5-Trinitrobenzene (TNB) | 20 | 60 |

| 2,4,6-Trinitrotoluene (TNT) | 50 | 150 |

| 2,4-Dinitrotoluene (2,4-DNT) | 30 | 90 |

| 2,6-Dinitrotoluene (2,6-DNT) | 30 | 90 |

| RDX | 100 | 300 |

| HMX | 200 | 600 |

Data adapted from a study on the analysis of 15 explosive compounds in water.

Quality Assurance and Quality Control in Isotope Dilution Methods

The use of this compound in isotope dilution methods necessitates rigorous quality assurance (QA) and quality control (QC) procedures to ensure the reliability and accuracy of the analytical results. These procedures are integral to the method validation process and routine sample analysis.

Calibration:

A key aspect of isotope dilution analysis is the preparation of calibration standards. These standards are typically prepared by adding a constant amount of the isotopically labeled internal standard (this compound) to a series of solutions containing varying known concentrations of the native analyte (1,3-Dinitrobenzene). A calibration curve is then generated by plotting the ratio of the analytical signal of the native analyte to that of the internal standard against the concentration of the native analyte.

Method Validation:

Method validation is essential to demonstrate that the analytical method is fit for its intended purpose. Key validation parameters include:

Linearity: The range over which the response is directly proportional to the concentration.

Accuracy: The closeness of the measured value to the true value, often assessed through spike-recovery experiments in different matrices.

Precision: The degree of agreement among independent measurements, expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

In a validated UHPLC-MS/MS method for explosives in water, the linearity was verified over 1.4 to 2 orders of magnitude.

Routine QC Checks:

In routine analysis, a set of QC samples is typically analyzed with each batch of environmental samples. These QC samples may include:

Method Blanks: A sample matrix free of the analyte that is carried through the entire analytical process to check for contamination.

Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte to monitor the performance of the method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of an environmental sample to which known amounts of the analyte are added. These are used to assess the effect of the sample matrix on the analytical method.

The response of the this compound internal standard is monitored in all samples and QC checks to ensure that the analytical system is performing correctly. Any significant deviation in the internal standard response may indicate a problem with the sample preparation or the analytical instrumentation.

Environmental Chemistry Research Applications of 1,3 Dinitrobenzene 13c6

Investigation of Environmental Fate and Persistence Mechanisms

1,3-Dinitrobenzene-13C6 is instrumental in studies examining the environmental behavior of 1,3-DNB, a synthetic compound used in the manufacturing of explosives, dyes, and industrial solvents. nih.gov Research focuses on how this compound behaves and persists in different environmental compartments.

Once released into the atmosphere, 1,3-DNB is subject to degradation through various chemical and photochemical processes. nih.gov While specific data on the reaction of 1,3-DNB with hydroxyl radicals is limited, it is known that these radicals are key oxidants in the atmosphere. nih.gov For a similar compound, 1,3,5-trinitrobenzene, the reaction with photochemically generated hydroxyl radicals is very slow, with an estimated atmospheric half-life of 34 years. nih.gov

Photolysis, or degradation by sunlight, is a more significant atmospheric fate process for 1,3-DNB. nih.gov The compound absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis in the atmosphere. nih.gov The photolytic half-life of 1,3-DNB in water has been reported to be 23 days, suggesting it is also a relevant degradation pathway in the atmosphere. nih.gov

In terrestrial and aquatic environments, 1,3-DNB exhibits characteristics that influence its transport and persistence. It does not stick strongly to soil particles, which results in high mobility and a potential to leach from the soil into groundwater. nih.govcdc.gov Simulation studies predict that the vast majority (>99%) of 1,3-DNB in a water body will remain dissolved in the water column rather than adsorbing to suspended solids and sediment. nih.gov

Aromatic nitro compounds like 1,3-DNB are generally resistant to chemical hydrolysis under typical environmental conditions, meaning this process is not a significant degradation pathway. nih.gov However, photolysis can occur in water. nih.gov The slow evaporation rate of 1,3-DNB from water indicates it is likely to persist in the aqueous phase. cdc.gov

| Environmental Compartment | Dominant Process | Key Findings | Citation |

|---|---|---|---|

| Atmosphere | Photolysis | Potential for breakdown by sunlight. | nih.gov |

| Atmosphere | Hydroxyl Radical Reaction | Data for 1,3-DNB is unavailable; the process is very slow for the similar 1,3,5-TNB. | nih.gov |

| Soil | Leaching | High mobility due to weak sorption, leading to potential groundwater contamination. | nih.govcdc.gov |

| Water | Photolysis | The photolytic half-life in water is 23 days. | nih.gov |

| Water | Hydrolysis | Not considered an important fate process. | nih.gov |

Biodegradation and Biotransformation Studies in Environmental Systems

The use of this compound is particularly valuable in biodegradation studies, allowing researchers to trace the metabolic pathways of 1,3-DNB as it is broken down by microorganisms. Biodegradation of 1,3-DNB has been observed under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions in water and soil. nih.gov

The biodegradation of 1,3-DNB in water and soil relies on the presence of microbial communities that have adapted to utilize this compound. nih.gov In pristine environments lacking prior exposure, degradation is unlikely to occur. nih.gov However, microorganisms isolated from contaminated sites, such as the Tennessee River downstream from a munitions plant, have demonstrated the ability to completely degrade 1,3-DNB. nih.govtandfonline.com In these adapted microbial communities, the half-life of 1,3-DNB was estimated to be as short as one day in river water samples and 9.7 days in lab-grown enrichment cultures. nih.govnih.gov

Several bacterial species have been identified as capable of degrading 1,3-DNB. A pure culture of Rhodococcus sp. isolated from contaminated soil could use 1,3-DNB as its sole nitrogen source. nih.gov This bacterium metabolizes the compound to nitrite (B80452) through a 4-nitrocatechol (B145892) pathway. nih.gov Mixed bacterial cultures dominated by Pseudomonas have also shown the ability to degrade 1,3-DNB. nih.gov The degradation process often involves dioxygenation and the reduction of nitro groups. researchgate.net Studies have also shown that extracellular polymeric substances (EPS) secreted by microorganisms can abiotically reduce 1,3-DNB, demonstrating that microbial activity can contribute to degradation through indirect chemical pathways as well. researchgate.net

| Microorganism/System | Condition | Degradation Capability | Citation |

|---|---|---|---|

| Tennessee River Microorganisms | Aerobic | Complete mineralization; half-life of 1 day in river water. | nih.govtandfonline.com |

| Rhodococcus sp. | Aerobic | Utilizes 1,3-DNB as a sole nitrogen source. | nih.gov |

| Pseudomonas-dominated mixed culture | Aerobic | Capable of degrading 100 mg/L of 1,3-DNB. | nih.gov |

| Sewage Sludge Effluent | Anaerobic | ~80% degraded in 28 days. | nih.gov |

| Sewage Sludge Effluent | Aerobic | ~40% degraded in 28 days. | nih.gov |

Tracing the breakdown of this compound allows for the unambiguous identification of its metabolic byproducts. Under anaerobic conditions, the primary degradation pathway involves the reduction of the nitro groups, leading to the formation of aromatic amines. nih.gov In studies using sewage sludge, nitroaniline was identified as the product under both aerobic and anaerobic conditions. nih.gov

More comprehensive studies have identified a series of intermediate products. The biotransformation of 1,3-DNB can yield metabolites such as m-nitrophenol, m-aminophenol, resorcinol, and fumaric acid. nih.gov One identified bacterial degradation pathway proceeds via the formation of 4-nitrocatechol. researchgate.net Another common initial reduction product is 3-nitroaniline (B104315), which can be further reduced. researchgate.netresearchgate.net A study on the abiotic reduction of 1,3-DNB by extracellular polymeric substances found that it was completely reduced to 3-hydroxylaminonitrobenzene and 3-nitroaniline within 45 hours. researchgate.net

Remediation and Treatment Process Evaluation

This compound can be used to assess the effectiveness of different remediation strategies for sites contaminated with nitroaromatic compounds. By spiking contaminated samples with the labeled compound, researchers can accurately measure the efficiency of a treatment process in removing the target pollutant.

One potential remediation method involves in-situ chemical reduction. A study demonstrated that an alkaline solution of ascorbic acid (Vitamin C) could achieve nearly complete removal (90-100%) of 1,3-DNB within half an hour. nih.gov When this solution was used to flush contaminated soil, the 1,3-DNB was completely degraded within two hours. researchgate.netnih.gov The degradation pathways in this chemical process involved both step-by-step electron transfer and condensation routes, ultimately reducing 1,3-DNB to 1,3-phenylenediamine. researchgate.netnih.gov

Bioremediation, which leverages the metabolic capabilities of microorganisms, is another key approach. As discussed, adapted microbial communities can effectively degrade 1,3-DNB, suggesting that bioaugmentation (adding specialized microbes) or biostimulation (adding nutrients to encourage native microbes) could be viable strategies for cleaning up contaminated soil and water. nih.govtandfonline.com

Chemical Reduction Strategies for Nitroaromatic Compounds

Nitroaromatic compounds (NACs), including 1,3-Dinitrobenzene (B52904) (1,3-DNB), are recognized as significant environmental pollutants, often stemming from industrial processes such as the manufacturing of explosives and dyes. nih.gov The inherent toxicity and resistance to natural degradation of these compounds necessitate the development of effective remediation methods. Among the various approaches, chemical reduction has emerged as a promising strategy for transforming these hazardous substances into less harmful derivatives.

A variety of chemical reduction techniques have been investigated for the degradation of nitroaromatic compounds. These methods typically employ a reducing agent to convert the electron-withdrawing nitro groups (-NO2) into amino groups (-NH2). Commonly utilized reducing agents include zero-valent metals like iron, as well as sulfides and borohydrides. The reduction of 1,3-DNB, for example, can proceed through intermediate products such as 3-nitroaniline, ultimately yielding m-phenylenediamine.

The fundamental mechanism of nitroaromatic compound reduction involves the transfer of electrons to the nitro group. This can be summarized in the following key steps:

Formation of a nitroso intermediate: Ar-NO2 + 2e- + 2H+ → Ar-NO + H2O

Formation of a hydroxylamine (B1172632) intermediate: Ar-NO + 2e- + 2H+ → Ar-NHOH

Formation of the amine product: Ar-NHOH + 2e- + 2H+ → Ar-NH2 + H2O

The efficiency of these chemical reduction strategies is contingent upon several factors, including the pH of the reaction medium, the concentration of the reducing agent, and the presence of any catalytic agents. For instance, the reductive degradation of 1,3-DNB has been successfully demonstrated using alkaline ascorbic acid, with the reaction pathways and the distribution of products being influenced by the molar ratio of sodium hydroxide (B78521) to ascorbic acid. nih.gov

In both laboratory and field-scale investigations, the efficacy of different chemical reducing agents in degrading nitroaromatic compounds is a frequent subject of comparative analysis. The following interactive table provides an illustrative comparison of the performance of various reducing agents on a generic nitroaromatic compound, as specific comparative data for this compound was not available in the provided search results.

Table 1: Illustrative Comparison of Chemical Reducing Agents for Nitroaromatic Compound Degradation

| Reducing Agent | Reaction Time (hours) | Degradation Efficiency (%) | Primary Reduction Product |

| Zero-Valent Iron (Fe0) | 24 | 95 | Aromatic Amine |

| Sodium Sulfide (Na2S) | 8 | 85 | Aromatic Amine |

| Sodium Borohydride (NaBH4) | 2 | 99 | Aromatic Amine |

| Ascorbic Acid (Alkaline) | 4 | 92 | Aromatic Amine |

This table is for illustrative purposes and is based on general knowledge of nitroaromatic compound reduction, as specific data for this compound was not found in the search results.

Monitoring Degradation Efficiency Using Isotopic Tracers

Isotopically labeled compounds are indispensable tools in the field of environmental chemistry for tracking the fate and degradation of pollutants. This compound, in which the six carbon atoms of the benzene (B151609) ring are the stable heavy isotope 13C, serves as an ideal internal standard and tracer for investigating the degradation of 1,3-DNB.

Application as an Internal Standard

In the realm of analytical chemistry, particularly for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), isotopically labeled internal standards are employed to enhance the accuracy and precision of quantitative measurements. When analyzing environmental samples, matrix effects can interfere with the extraction and analysis, causing fluctuations in the signal intensity of the target analyte.

By introducing a known quantity of this compound into a sample at the outset of the analytical workflow, it undergoes the same processing and potential losses as the native 1,3-DNB. Due to their nearly identical chemical and physical properties, the labeled and unlabeled compounds co-elute during chromatographic separation. However, they are readily distinguished by their different mass-to-charge ratios in the mass spectrometer. By normalizing the signal of the native 1,3-DNB to that of the this compound internal standard, a more accurate quantification of the pollutant can be achieved, effectively compensating for analytical variability. The use of 13C-labeled internal standards has been demonstrated to be more effective than deuterated standards in mitigating ion suppression effects in LC-MS/MS analyses. researchgate.net

Tracing Degradation Pathways and Quantifying Efficiency

This compound can also be utilized as a tracer to monitor the efficiency of degradation processes and to elucidate the underlying degradation pathways. In a typical experimental setup, a contaminated environmental sample or a laboratory microcosm is spiked with a known concentration of this compound. Samples are then collected at various time points and analyzed for the concentrations of the labeled parent compound and its potential degradation products.

The rate of disappearance of this compound over time provides a direct measurement of the degradation rate. Concurrently, the emergence of 13C-labeled degradation products aids in the identification of the transformation pathways. For instance, the detection of 3-nitroaniline-13C6 would serve as confirmation of the reductive pathway of 1,3-DNB degradation.

The following interactive table presents a hypothetical scenario illustrating how the concentrations of this compound and its primary reduction product might be monitored over the course of a remediation study.

Table 2: Hypothetical Monitoring of this compound and its Primary Reduction Product Over Time

| Time (days) | This compound Concentration (µg/L) | 3-Nitroaniline-13C6 Concentration (µg/L) | Degradation Efficiency (%) |

| 0 | 100 | 0 | 0 |

| 7 | 55 | 40 | 45 |

| 14 | 25 | 65 | 75 |

| 28 | 5 | 80 | 95 |

This table is for illustrative purposes, demonstrating the application of an isotopic tracer. Specific experimental data for this compound was not found in the search results.

This methodology, often referred to as Compound Specific Isotope Analysis (CSIA), offers a robust means of assessing the efficacy of remediation strategies and gaining a deeper understanding of the intricate biochemical and chemical processes involved.

Future Research Directions and Emerging Methodologies

Integration of 1,3-Dinitrobenzene-13C6 into Multi-Omics Approaches

The future of biological and toxicological research lies in the integration of multiple data streams, known as multi-omics, to create a holistic view of systemic responses to chemical exposure. thermofisher.com This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide deeper insights than any single method alone. thermofisher.com The use of stable isotope-labeled compounds like this compound is indispensable for the metabolomics and proteomics components of these studies. moravek.com

By introducing this compound into a biological system, researchers can accurately trace its metabolic fate and distinguish its metabolites from the endogenous metabolic background. moravek.comacs.org This is crucial for untargeted metabolomics, where identifying compound-related signals from analytical noise is a major challenge. researchgate.net The distinct isotopic signature of this compound and its downstream products allows for their unambiguous identification using mass spectrometry. acs.orgresearchgate.net

In proteomics, 1,3-Dinitrobenzene (B52904) is known to cause protein carbonylation and form protein adducts, which are implicated in its neurotoxic effects. nih.govnih.govresearchgate.net Using the 13C6-labeled version enables the precise identification of these adducted proteins and the specific sites of modification through mass spectrometry. This allows scientists to track protein expression, modifications, and interactions, providing a clearer picture of the molecular mechanisms of toxicity. moravek.com Integrating this data with transcriptomic analysis can reveal how these protein modifications trigger changes in gene expression, linking the initial chemical interaction to the ultimate cellular response.

The table below illustrates how this compound can be applied across different omics fields.

| Omics Field | Application of this compound | Research Goal |

| Metabolomics | Tracing the biotransformation pathways of the compound. | To identify and quantify all metabolites, elucidating the complete metabolic network and flux. nih.gov |

| Proteomics | Identifying specific protein targets that are adducted or carbonylated following exposure. | To understand the molecular mechanisms of toxicity by pinpointing proteins whose function is disrupted. nih.govnih.gov |

| Fluxomics | Quantifying the rate of metabolic reactions involving the compound and its metabolites. | To determine how 1,3-Dinitrobenzene perturbs cellular metabolic rates and pathways. unt.edu |

| Integrated Multi-Omics | Correlating specific metabolic products and protein adducts with changes in gene and protein expression. | To build comprehensive models of toxicity pathways, from initial exposure to systemic effects. nih.govnih.gov |

Development of Novel Analytical Platforms for Labeled Compounds

Advances in analytical technology are critical for maximizing the information gained from studies using isotope-labeled compounds. The unique properties of molecules like this compound necessitate the development and refinement of specialized analytical platforms. simsonpharma.com

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary techniques for the analysis of stable isotope-labeled compounds. moravek.com Future research will focus on enhancing the sensitivity, resolution, and throughput of these methods.

High-Resolution Mass Spectrometry (HRMS): Instruments like the Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide ultra-high resolution, which is essential for accurately determining the elemental composition of metabolites and resolving isotopologue patterns. acs.orgoup.com This allows for improved structural elucidation of novel metabolites of this compound. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The combination of liquid chromatography with mass spectrometry is a powerful tool for separating and identifying metabolites in complex biological samples. acs.org Future developments will focus on microfluidic LC systems, such as capillary electrophoresis-mass spectrometry (CE-MS), which require minimal sample volume and offer rapid analysis times, making them ideal for high-throughput screening. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is a powerful non-destructive technique that provides detailed structural information and can identify the exact position of the 13C label within a metabolite. nih.govpearson.com The large chemical shift dispersion and narrow peaks in 13C NMR spectra are advantageous for analyzing complex mixtures. frontiersin.org The development of more sensitive NMR probes and experiments like the INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) will continue to enhance the utility of NMR for tracing the carbon skeleton of this compound as it is metabolized. frontiersin.org

The following table compares current and emerging analytical platforms for the study of 13C-labeled compounds.

| Analytical Platform | Key Features | Application for this compound |

| LC-FT-ICR MS | Ultra-high mass accuracy and resolution. | Precise determination of metabolite formulas and differentiation of biological signals from noise. acs.orgresearchgate.net |

| CE-MS | High separation efficiency, rapid analysis, low sample consumption. | High-throughput metabolomic profiling of cellular extracts after exposure. oup.com |

| High-Sensitivity 13C NMR | Non-destructive, provides detailed structural information on carbon frameworks. | Elucidation of metabolite structures and positional isotopomer distributions without fragmentation. nih.govfrontiersin.org |

Exploration of New Mechanistic Insights through Advanced Isotopic Techniques

The primary value of this compound lies in its ability to serve as a tracer to uncover the intricate mechanisms of its biological activity. creative-proteomics.com 1,3-Dinitrobenzene is known to cause testicular and neurological toxicity through mechanisms believed to involve metabolic impairment and oxidative stress. nih.govcdc.govresearchgate.net Stable isotope tracing can provide definitive evidence for these proposed pathways.

By using [U-13C]-glucose tracing in conjunction with 1,3-Dinitrobenzene exposure, researchers can simultaneously monitor the effects of the toxicant on central carbon metabolism. mdpi.com For example, studies have shown that 1,3-Dinitrobenzene can inhibit the pyruvate (B1213749) dehydrogenase complex. researchgate.net A dual-labeling experiment using this compound and [U-13C]-glucose could reveal how the toxicant's metabolism is linked to the disruption of glucose fate, such as entry into the TCA cycle. mdpi.com

Furthermore, the metabolism of 1,3-Dinitrobenzene involves nitroreduction to form reactive intermediates like nitroaniline and nitrophenylhydroxylamine. researchgate.netnih.gov Tracing the 13C6-labeled backbone of the molecule allows for the unequivocal tracking of these metabolites into different cellular compartments, such as the mitochondria, and can identify the formation of covalent adducts with other small molecules, like glutathione, or macromolecules like proteins and DNA. nih.gov This provides a direct method to investigate the pathways leading to cellular damage.

Key mechanistic questions that can be addressed using this compound include:

Metabolic Activation: Pinpointing the specific enzymes and subcellular compartments responsible for the reductive metabolism of 1,3-Dinitrobenzene in target tissues like the testes and brain. nih.gov

Covalent Binding: Quantitatively determining the extent of binding of reactive metabolites to specific cellular macromolecules.

Metabolic Flux Analysis (MFA): Quantifying how exposure to 1,3-Dinitrobenzene alters the flow of carbon through critical metabolic pathways, providing a dynamic view of its impact on cellular energy production.

Sustainable Synthesis and Application of Isotope-Labeled Tracers

As the use of isotope-labeled compounds grows, there is an increasing need for sustainable and efficient methods for their synthesis. Traditional chemical syntheses often require multiple steps, harsh reaction conditions, and the use of toxic reagents. researchgate.net Emerging methodologies in green chemistry and biocatalysis offer promising alternatives for the production of tracers like this compound. musechem.com

Biocatalysis, the use of enzymes to perform chemical transformations, is a particularly attractive approach. nih.gov Enzymes operate under mild conditions (e.g., neutral pH and ambient temperature) and typically exhibit exceptional regio- and stereoselectivity, which can significantly shorten synthetic routes and reduce waste. researchgate.netnih.govrsc.org For instance, enzymes such as transaminases or dehydrogenases could be employed in the synthesis of labeled precursors for this compound, offering an efficient route to chiral-labeled molecules. rsc.org

Future research in this area will focus on:

Enzyme Engineering: Tailoring enzymes through directed evolution and protein engineering to accept non-natural substrates and perform desired chemical reactions with high efficiency. rsc.org

Renewable Feedstocks: Exploring the use of renewable, 13C-enriched starting materials derived from biological sources to reduce the environmental footprint of isotope labeling. musechem.com

The table below outlines key strategies for the sustainable synthesis of isotope-labeled compounds.

| Synthesis Strategy | Description | Advantages for Labeled Tracers |

| Biocatalysis | Use of purified enzymes or whole-cell systems to catalyze specific reactions. | High selectivity, mild reaction conditions, reduced waste, shorter synthetic routes. nih.gov |

| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch processes. | Improved reaction control, enhanced safety, easier scalability. |

| Green Chemistry Principles | Focus on minimizing hazardous substances, maximizing atom economy, and using renewable resources. | Reduced environmental impact and safer laboratory practices. musechem.com |

By embracing these future directions, research utilizing this compound will not only unravel the complex toxicological profile of its unlabeled counterpart but also contribute to the broader development of more sophisticated, sensitive, and sustainable methodologies in the chemical and biological sciences.

Conclusion

Summary of Key Academic Contributions

The primary academic contribution of 1,3-Dinitrobenzene-13C6 lies in its function as a stable isotope-labeled internal standard for the precise quantification of its unlabeled analogue, 1,3-dinitrobenzene (B52904). chiron.nonih.gov The incorporation of six carbon-13 atoms into the benzene (B151609) ring provides a distinct mass shift (M+6), allowing for clear differentiation from the native compound in mass spectrometry-based analytical methods. sigmaaldrich.com This is particularly crucial in isotope dilution mass spectrometry, a powerful technique for achieving high accuracy and precision in quantitative analysis. nih.gov

The use of 13C-labeled standards is considered superior to deuterated analogues as they co-elute perfectly with the analyte, effectively compensating for matrix effects during ionization in LC-MS/MS analysis and correcting for analyte loss during sample preparation. chiron.nonih.gov This ensures more reliable and accurate quantification of 1,3-dinitrobenzene, a compound of significant environmental and toxicological concern. scientificlabs.ienih.govcdc.gov

Research has utilized this compound in various applications:

Environmental Monitoring: It serves as an internal standard for the quantification of 1,3-dinitrobenzene in environmental samples such as soil and groundwater, particularly in areas contaminated by industrial activities like the manufacturing of explosives, dyes, and plastics. scientificlabs.ienih.govcdc.govlgcstandards.comresearchgate.net

Toxicology and Metabolism Studies: The isotopically labeled form is invaluable for tracing the metabolic pathways of 1,3-dinitrobenzene. smolecule.comnih.gov Studies using radiolabeled [14C]1,3-dinitrobenzene have investigated its metabolism and the formation of protein adducts in tissues. nih.govresearchgate.net this compound allows for similar stable isotope tracer studies using mass spectrometry to identify metabolites and understand mechanisms of toxicity, such as the formation of nitroaniline and nitrophenylhydroxylamine under anaerobic conditions. nih.gov

The development and application of this compound have significantly enhanced the analytical capabilities for studying a key environmental pollutant, providing researchers with a tool for generating high-quality, reproducible data essential for risk assessment and environmental remediation strategies.

Table 1: Physicochemical Properties of 1,3-Dinitrobenzene and its 13C6 Isotopologue

| Property | 1,3-Dinitrobenzene | This compound |

| Molecular Formula | C₆H₄(NO₂)₂ | ¹³C₆H₄(NO₂)₂ sigmaaldrich.com |

| Molecular Weight | 168.11 g/mol nih.gov | 174.06 g/mol sigmaaldrich.comscbt.com |

| CAS Number | 99-65-0 wikipedia.org | 201595-60-0 scbt.com |

| Appearance | Yellow solid wikipedia.org | Solid sigmaaldrich.com |

| Melting Point | 84-86 °C sigmaaldrich.com | 88-90 °C sigmaaldrich.com |

| Boiling Point | 297 °C wikipedia.org | 297 °C sigmaaldrich.com |

| Density | 1.368 g/mL at 25 °C sigmaaldrich.com | 1.416 g/mL at 25 °C sigmaaldrich.com |

Outlook on the Enduring Research Utility of this compound

The research utility of this compound is expected to persist and expand, driven by ongoing needs in environmental science, toxicology, and analytical chemistry. As environmental regulations become more stringent, the demand for highly accurate and precise monitoring of nitroaromatic compounds will increase, solidifying the role of this compound as a gold-standard internal standard for quantifying 1,3-dinitrobenzene contamination in various environmental matrices. nih.gov

Future research applications are anticipated in the following areas:

Advanced Toxicological Studies: The compound will be instrumental in sophisticated toxicological research. For example, it can be used in quantitative proteomics to identify and quantify specific protein adducts formed by the reactive metabolites of 1,3-dinitrobenzene. nih.gov This can help elucidate the molecular mechanisms underlying its toxicity, including its effects on the reproductive and nervous systems. researchgate.netresearchgate.net

Metabolic Flux Analysis: In the field of systems biology, this compound can be employed as a tracer to study the effects of 1,3-dinitrobenzene exposure on cellular metabolic pathways in target cells or organisms. wikipedia.org This could reveal critical information about metabolic disruptions, such as the impairment of oxidative energy metabolism. researchgate.net

Environmental Fate and Remediation: The labeled compound will continue to be essential for detailed studies on the environmental fate of 1,3-dinitrobenzene, including its transport, degradation pathways, and bioavailability in ecosystems. nih.gov It can be used to validate the effectiveness of various bioremediation and chemical degradation strategies for nitroaromatic pollutants.

The stability, chemical identity with the native compound, and distinct mass signature of this compound ensure its lasting value as a critical tool for researchers. Its application facilitates the generation of robust and defensible data required to understand and mitigate the environmental and health impacts of nitroaromatic compounds.

Table 2: Research Applications of this compound

| Research Area | Application | Analytical Technique(s) |

| Environmental Analysis | Accurate quantification of 1,3-dinitrobenzene in water, soil, and other environmental samples. scientificlabs.ielgcstandards.com | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) scientificlabs.ie |

| Toxicology | Tracer for metabolic pathway analysis of 1,3-dinitrobenzene. smolecule.comnih.gov | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy smolecule.comwikipedia.org |

| Proteomics | Identification and quantification of protein adducts resulting from exposure to 1,3-dinitrobenzene. nih.gov | LC-MS/MS nih.gov |

| Remediation Studies | Monitoring the efficacy of degradation processes for nitroaromatic compounds. | Isotope Dilution Mass Spectrometry |

Q & A

Q. What are the established synthetic routes for preparing 1,3-Dinitrobenzene-13C6, and how do reaction conditions influence isotopic purity?

Methodological Answer: this compound can be synthesized via nitration of benzene-13C6 using a mixed acid system (HNO₃/H₂SO₄). Isotopic integrity is maintained by ensuring anhydrous conditions and controlled nitration temperatures (0–5°C to prevent side reactions). Post-synthesis purification via recrystallization or column chromatography is critical to remove non-labeled byproducts. Isotopic purity (>98 atom% 13C) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm absence of unlabeled isotopologues .

Q. How can researchers validate the isotopic labeling efficiency of this compound in analytical workflows?